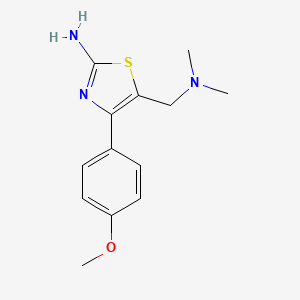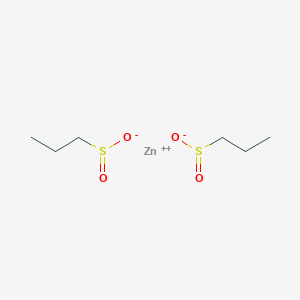![molecular formula C38H48O8 B15202445 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chromeno[3,2-b]xanthene core: This step typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions.
Introduction of isobutyryl and diisopropyl groups: These groups are introduced through alkylation reactions using isobutyryl chloride and isopropyl bromide, respectively, in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The isobutyryl and diisopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, isopropyl bromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, it may be used as a probe to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 6-Isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione
- (8R,14R)-7-Hydroxy-6-isobutyryl-8,14-diisopropyl-2,2,4,4,10,10,12,12-octamethyl-4,14-dihydro-1H
- (8S,14S)-7-Hydroxy-8,14-diisopropyl-2,2,4,4,10,10,12,12-octamethyl-4,14-dihydro-1H
Uniqueness
What sets 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone apart is its combination of functional groups and the specific arrangement of these groups within the molecule
Properties
Molecular Formula |
C38H48O8 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
13-hydroxy-2,2,4,4,8,8,10,10-octamethyl-6-(2-methylpropanoyl)-12,14-di(propan-2-yl)-12,14-dihydroxantheno[6,7-b]chromene-1,3,9,11-tetrone |
InChI |
InChI=1S/C38H48O8/c1-15(2)18-20-26(40)21-19(16(3)4)23-30(42)36(9,10)34(44)38(13,14)32(23)46-28(21)24(25(39)17(5)6)27(20)45-31-22(18)29(41)35(7,8)33(43)37(31,11)12/h15-19,40H,1-14H3 |
InChI Key |
SHMFYCDOFAMMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(C3=C(C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C(=O)C(C)C)OC5=C(C3C(C)C)C(=O)C(C(=O)C5(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)







